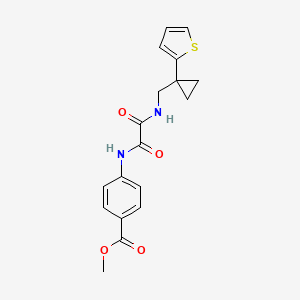

![molecular formula C18H13N3OS2 B2525451 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 863588-59-4](/img/structure/B2525451.png)

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

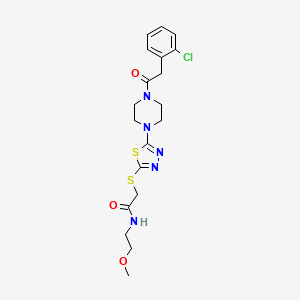

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H13N3OS2 and its molecular weight is 351.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Studies

Research on thiophene analogues, including structures similar to N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide, has explored their potential carcinogenicity. Studies synthesized thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl, examining their biological activity. These compounds were evaluated using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo. This research underscores the importance of assessing in vitro predictions of carcinogenicity for new compounds (Ashby et al., 1978).

Heterocyclic Compounds in Optical Sensors

The significance of heterocyclic compounds, including pyrimidine and thiazole derivatives, extends into the development of optical sensors due to their biological and medicinal applications. These compounds are utilized as recognition units in sensor synthesis, showcasing their versatility beyond pharmaceutical applications. This highlights the broader scientific interest in heterocyclic compounds for developing advanced sensing technologies and exploring their multifaceted biological roles (Jindal & Kaur, 2021).

Metabotropic Glutamate Receptor Antagonists

In the context of central nervous system (CNS) research, certain thiazole derivatives have been identified as selective antagonists for metabotropic glutamate receptor subtype 5 (mGluR5), indicating their potential utility in treating neurodegeneration, addiction, anxiety, and pain management. This demonstrates the therapeutic potential of such compounds in neurological conditions, offering a pathway for developing new CNS-acting drugs (Lea & Faden, 2006).

Antimicrobial and Antiviral Applications

The broad-spectrum applications of heterocyclic compounds have also been recognized in antimicrobial and antiviral contexts. For instance, nitazoxanide, a nitrothiazole derivative, showcases efficacy against a variety of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. This underlines the versatility of heterocyclic compounds in drug development, extending their utility to infectious disease management (Bharti et al., 2021).

Optoelectronic Materials

Research on quinazolines and pyrimidines has revealed their utility in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, exhibit luminescent and electroluminescent properties, making them suitable for electronic devices, luminescent elements, and photoelectric conversion elements. This application demonstrates the intersection of organic chemistry with material science, opening new avenues for the development of advanced electronic and photonic devices (Lipunova et al., 2018).

Properties

IUPAC Name |

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-16(11-14-3-2-10-23-14)20-13-7-5-12(6-8-13)17-21-15-4-1-9-19-18(15)24-17/h1-10H,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVAQCJSDWNQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)

![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2525382.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)